molecular formula C19H18FNO3 B6412347 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261956-78-8

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Katalognummer B6412347
CAS-Nummer: 1261956-78-8
Molekulargewicht: 327.3 g/mol
InChI-Schlüssel: XKHITEYQCFQOCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% (3F4PPCBA) is an organic compound with a molecular formula of C13H15FNO3. It is a white crystalline solid, soluble in methanol, ethanol, and acetonitrile. 3F4PPCBA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids and other lipid mediators. Inhibition of FAAH is of great interest to researchers due to its potential therapeutic applications in the treatment of a variety of diseases and disorders.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of FAAH, which is responsible for the degradation of endocannabinoids and other lipid mediators. Inhibition of FAAH has been associated with increased levels of endocannabinoids, which can lead to a variety of beneficial effects. Studies have suggested that 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% may have therapeutic potential in the treatment of pain, inflammation, anxiety, depression, and other conditions.

Wirkmechanismus

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% acts as an inhibitor of FAAH, which is responsible for the degradation of endocannabinoids and other lipid mediators. Inhibition of FAAH increases the levels of endocannabinoids, which can lead to a variety of beneficial effects. Specifically, 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% binds to the active site of FAAH, preventing the enzyme from breaking down endocannabinoids.
Biochemical and Physiological Effects
The inhibition of FAAH by 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been associated with a variety of biochemical and physiological effects. Studies have suggested that 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% may have therapeutic potential in the treatment of pain, inflammation, anxiety, depression, and other conditions. It has also been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in laboratory experiments has several advantages. It is a potent inhibitor of FAAH, and its inhibitory activity can be easily measured using a variety of techniques. Additionally, it is relatively easy to synthesize, and it is stable and soluble in a variety of solvents. However, it is important to note that 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is a potent inhibitor of FAAH, and it can have significant effects on the levels of endocannabinoids in the body. Therefore, it should be used with caution in laboratory experiments.

Zukünftige Richtungen

The potential therapeutic applications of 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% are numerous, and there are many directions for future research. It may be possible to develop more potent inhibitors of FAAH, which could be used to treat a variety of conditions. Additionally, further research could be done to explore the biochemical and physiological effects of 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%, as well as its potential interactions with other drugs and medications. Additionally, studies could be done to explore the potential for using 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in combination with other drugs or therapies. Finally, research could be done to explore the potential for using 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in the treatment of other diseases and disorders.

Synthesemethoden

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid and piperidine-1-carboxylic acid, which yields 3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% as the major product. The second step is purification of the product through recrystallization.

Eigenschaften

IUPAC Name

3-fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-17-12-15(19(23)24)8-9-16(17)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHITEYQCFQOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692287
Record name 2-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

CAS RN

1261956-78-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-4′-(1-piperidinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.